molecular formula C22H23N3O4 B2759713 3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-43-9

3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2759713
CAS RN: 1021089-43-9
M. Wt: 393.443
InChI Key: BEDJRKBTCCOCSH-UHFFFAOYSA-N
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Description

3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that belongs to the class of spirocyclic triazoles. It has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Anticonvulsant Activity

The synthetic derivatives of azaspirodecanedione, including structures similar to 3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, have been investigated for their anticonvulsant properties. These compounds display significant potential in treating seizures, with variations in their chemical structure affecting their efficacy and neurotoxicity. Some derivatives have shown comparable or higher protection against seizures than standard substances like magnesium valproate, highlighting their relevance in developing new anticonvulsant drugs (Obniska, Kamiński, & Tatarczyńska, 2006).

Antimicrobial and Detoxification Applications

N-Halamine-modified cotton, incorporating a precursor structurally related to the queried compound, demonstrated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these modified fabrics showed potential in detoxifying chemical agents, indicating the compound's applicability in creating antimicrobial textiles and materials for chemical protection (Ren et al., 2009).

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones, closely related to the specified compound, have been identified as effective inhibitors of the hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes. This inhibition can stimulate the production of erythropoietin, offering a novel approach for treating anemia. The advancements in chemical modifications of these derivatives have led to compounds with improved pharmacokinetic profiles and reduced off-target activities, underscoring their potential as therapeutics for anemia (Váchal et al., 2012).

Chemical Modification and Synthetic Applications

The structural modification of compounds similar to 3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been explored for various synthetic applications. These include the development of new methodologies for synthesizing spirocyclic and spirooxindole derivatives, demonstrating the versatility of these compounds in organic synthesis. The studies focus on enhancing the efficiency of synthesis processes and exploring the compounds' potential in creating novel chemical entities with desirable biological or chemical properties (Ghochikyan et al., 2016).

properties

IUPAC Name

3-benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-19(16-29-18-9-5-2-6-10-18)24-13-11-22(12-14-24)20(27)25(21(28)23-22)15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDJRKBTCCOCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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